4-Bromo-5-chloro-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and is substituted with bromine, chlorine, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the functionalization of the thiophene ring. One common method involves the bromination and chlorination of thiophene, followed by the introduction of the sulfonamide group through a sulfonation reaction. The reaction conditions often require the use of strong acids or bases, and the process may be catalyzed by transition metals to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can also optimize the production process, reducing the reaction time and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-Bromo-5-chloro-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide
- 4-Bromo-5-chloro-N-(3,5-dichlorophenyl)thiophene-2-amine
Uniqueness
4-Bromo-5-chloro-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide and amine analogs. The sulfonamide group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development.
Properties
CAS No. |
646040-58-6 |
---|---|
Molecular Formula |
C10H5BrCl3NO2S2 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-bromo-5-chloro-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H5BrCl3NO2S2/c11-8-4-9(18-10(8)14)19(16,17)15-7-2-5(12)1-6(13)3-7/h1-4,15H |
InChI Key |
OTHMEQMOVIPKDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NS(=O)(=O)C2=CC(=C(S2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.